molecular formula C9H10F3NO B1390530 (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine CAS No. 1213137-26-8

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Cat. No.: B1390530
CAS No.: 1213137-26-8
M. Wt: 205.18 g/mol
InChI Key: SAIVQMCRUQATAG-QMMMGPOBSA-N
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Description

“(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 3-Methoxyphenethylamine, 3-Methoxyphenylethylamine, and 2-(3-Methoxyphenyl)ethanamine .


Synthesis Analysis

The synthesis of “this compound” has been reported in several studies . One method involves the use of enantiomerically pure mandelic acid as a resolving agent . Another method involves a diastereomeric method with high resolution efficiency .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h2-4,7H,5-6,10H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound “this compound” is involved in various chemical reactions. For instance, it is used in the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 151.21 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Antidepressant Activity

A study by Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their ability to inhibit imipramine receptor binding and neurotransmitter uptake in the rat brain. These compounds, including variations with methoxy substituents, showed potential antidepressant activity in rodent models. This research indicates the relevance of compounds like (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine in antidepressant drug development (Yardley et al., 1990).

Optical Resolution in Drug Synthesis

Sakai et al. (1993) discussed the optical resolution of 1-(3-methoxyphenyl)ethylamine using mandelic acid, yielding high purity enantiomers. This process is crucial for synthesizing new phenyl carbamate drugs, showcasing another application in pharmaceutical synthesis (Sakai et al., 1993).

Synthesis Methods for Related Compounds

Kimpe and Stevens (1991) presented a method for synthesizing β-chloroamines, including compounds related to this compound. This method is significant for producing substances with insecticidal properties (Kimpe & Stevens, 1991).

Analgesic Properties

Research by Takahashi et al. (1983) synthesized derivatives of 1-aryl-2-phenylethylamines, including compounds structurally similar to this compound. These compounds exhibited analgesic activity in animal models, suggesting potential applications in pain management (Takahashi et al., 1983).

Enantioselective Enzymatic Processes

Gill et al. (2007) developed a biocatalytic process for the enantioselective resolution of 1-(3′-bromophenyl)ethylamine. The high enantioselectivity and yield demonstrate the utility of such processes in producing enantiomerically pure compounds for pharmaceutical applications (Gill et al., 2007).

Comparison with Related Amines

O'Donnell et al. (1980) compared N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine with dopamine and its analogs for activity on adenylate cyclase and relaxant effects in rabbit arteries. This study highlights the potential biomedical applications of such compounds (O'Donnell et al., 1980).

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVQMCRUQATAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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